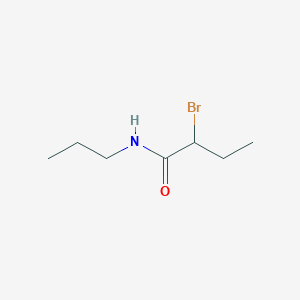

2-bromo-N-propylbutanamide

Description

BenchChem offers high-quality 2-bromo-N-propylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-propylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-3-5-9-7(10)6(8)4-2/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPILFKTSYNCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801307592 | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-47-3 | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801307592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-N-propylbutanamide

Executive Summary

This guide details the synthesis, purification, and characterization of 2-bromo-N-propylbutanamide , a critical

The protocol below utilizes a Nucleophilic Acyl Substitution pathway under anhydrous conditions, prioritizing yield (>85%) and purity suitable for subsequent cyclization reactions.

Chemical Profile & Retrosynthetic Analysis

To understand the synthesis, we must first visualize the structural disconnections. The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 2-bromobutyryl bromide and n-propylamine .

Structural Specifications

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.

-

Reactivity: The C-Br bond at the

-position is highly activated, making it an excellent electrophile for intramolecular cyclization (S

Synthesis Workflow Visualization

The following diagram outlines the logical flow from raw materials to the isolated intermediate.

Figure 1: Operational workflow for the synthesis of 2-bromo-N-propylbutanamide.

Experimental Protocol: Acylation Route

Reagents & Materials

| Reagent | Equiv.[4][5] | Role | CAS |

| 2-Bromobutyryl Bromide | 1.0 | Electrophile | 22118-12-3 |

| n-Propylamine | 1.05 | Nucleophile | 107-10-8 |

| Triethylamine (TEA) | 1.1 | HCl Scavenger | 121-44-8 |

| Dichloromethane (DCM) | Solvent | Anhydrous medium | 75-09-2 |

Step-by-Step Methodology

Expert Insight: The reaction of acyl bromides with primary amines is highly exothermic. Temperature control is critical to prevent the formation of "ketene" intermediates via elimination or double acylation of the amine.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon.[4] -

Solvation: Charge the RBF with n-propylamine (1.05 eq) and Triethylamine (1.1 eq) dissolved in anhydrous DCM (10 volumes relative to bromide). Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve 2-bromobutyryl bromide (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition results in dark impurities.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting amine (ninhydrin stain) should disappear.

-

Workup:

-

Quench with water.[4]

-

Wash the organic layer with 1M HCl (2x) to remove unreacted amine and TEA.

-

Wash with saturated NaHCO

(2x) to neutralize any residual acid. -

Wash with Brine (1x).

-

-

Isolation: Dry the organic phase over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO

, gradient 0-20% EtOAc in Hexanes).

Mechanistic Pathway

The reaction proceeds via a classic Nucleophilic Acyl Substitution (

Figure 2: Mechanistic pathway of the acylation reaction.

Characterization & Quality Control

Trustworthiness in synthesis relies on verifying the structure through multiple orthogonal methods. Below are the predicted spectral characteristics based on the structure (C

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.40 - 6.60 | Broad Singlet | 1H | NH | Amide proton (exchangeable) |

| 4.25 - 4.35 | Triplet / dd | 1H | CH -Br | |

| 3.20 - 3.30 | Quartet/Multiplet | 2H | N-CH | Propyl methylene adjacent to N |

| 2.05 - 2.20 | Multiplet | 2H | CH | Butyryl methylene ( |

| 1.50 - 1.60 | Multiplet | 2H | CH | Propyl middle methylene |

| 1.05 - 1.10 | Triplet | 3H | CH | Butyryl methyl |

| 0.90 - 0.95 | Triplet | 3H | CH | Propyl methyl |

Infrared Spectroscopy (FT-IR)

-

3280 - 3300 cm

: N-H stretch (medium, sharp). -

1650 - 1660 cm

: C=O stretch (Amide I band, strong). -

1540 - 1550 cm

: N-H bend (Amide II band).

Safety & Handling (HSE)

Hazard Classification:

-

2-Bromobutyryl Bromide: Corrosive, Lachrymator. Causes severe skin burns and eye damage.[6] Reacts violently with water.[6]

-

2-Bromo-N-propylbutanamide: Irritant. Potential alkylating agent (sensitizer).[7]

Precautions:

-

Fume Hood: All operations involving the acyl bromide must be performed in a well-ventilated fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile for handling concentrated acyl halides.

-

Quenching: Never add water directly to the concentrated acyl bromide. Always dilute the reaction mixture first or add the reagent to the aqueous base slowly.

References

-

PubChem. 2-bromo-N-propylbutanamide (Compound).[1][2][3][8][9] National Library of Medicine.[2] Accessed Oct 2023. Link

- Kenda, B. et al.Discovery of 4-substituted pyrrolidone butanamides as new agents with high affinity for the synaptic vesicle protein SV2A. Journal of Medicinal Chemistry, 2004.

- Organic Syntheses.

Sources

- 1. 2-bromo-N-isopropylbutanamide | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-3-methyl-N-propylbutanamide | C8H16BrNO | CID 20115224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-bromo-N-propylpropanamide | C6H12BrNO | CID 20441640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-N-phenylbutanamide | C10H12BrNO | CID 16471741 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name 2-bromo-N-propylbutanamide

An In-depth Technical Guide to 2-bromo-N-propylbutanamide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-propylbutanamide, a member of the α-haloamide class of compounds. α-haloamides are versatile synthetic intermediates with significant potential in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, provides a robust, step-by-step protocol for its synthesis and purification, and outlines methods for its spectroscopic characterization. Furthermore, it explores the core reactivity of 2-bromo-N-propylbutanamide and discusses its utility as a precursor for valuable chemical scaffolds, such as γ-lactams and α-aryl amides, which are prominent in pharmacologically active molecules.[1][2] The guide concludes with essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction

The amide functional group is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring in a vast array of pharmaceuticals. The strategic functionalization of amides allows for the synthesis of complex molecular architectures with tailored biological activities. Within this context, α-haloamides, such as 2-bromo-N-propylbutanamide, emerge as particularly valuable building blocks.

The presence of a bromine atom on the carbon adjacent (the α-position) to the amide carbonyl group introduces a reactive center ripe for chemical modification.[3] This bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and facilitates radical-based transformations. This dual reactivity empowers chemists to forge new carbon-carbon and carbon-heteroatom bonds, making α-bromoamides key intermediates in the synthesis of more complex molecules, including various heterocyclic systems and substituted amino acid derivatives.[3][4] This guide aims to serve as a definitive resource for researchers looking to synthesize, characterize, and utilize 2-bromo-N-propylbutanamide in their development programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use. The key identifiers and computed physicochemical properties for 2-bromo-N-propylbutanamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-propylbutanamide | [5] |

| Molecular Formula | C₇H₁₄BrNO | [5] |

| Molecular Weight | 208.10 g/mol | [5] |

| CAS Number | 1119450-47-3 | [5] |

| Canonical SMILES | CCCNC(=O)C(CC)Br | [5] |

| InChI Key | PMPILFKTSYNCDL-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Predicted XLogP3 | 2.2 | [5] |

Synthesis and Purification

Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and widely adopted method for the synthesis of N-substituted amides is the acylation of a primary or secondary amine with a reactive carboxylic acid derivative, typically an acyl halide.[][7] This reaction proceeds via a nucleophilic acyl substitution mechanism. For the synthesis of 2-bromo-N-propylbutanamide, this involves the reaction of 2-bromobutanoyl bromide with n-propylamine.

The causality for this choice is rooted in reactivity. Acyl bromides are highly electrophilic due to the inductive effect of both the carbonyl oxygen and the adjacent bromine atom, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[] The reaction is typically rapid and exothermic. A non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the hydrobromic acid (HBr) byproduct that is formed, driving the reaction to completion.[8]

Detailed Experimental Protocol

This protocol is based on established procedures for the amidation of α-bromo acyl halides and should be performed by trained personnel.[8]

Reagents and Materials:

-

2-Bromobutanoyl bromide

-

n-Propylamine

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, ~2 M relative to the amine) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize potential side reactions.[]

-

Addition of Acyl Bromide: Dissolve 2-bromobutanoyl bromide (1.05 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C. A white precipitate of triethylammonium bromide will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-N-propylbutanamide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a colorless to pale yellow oil or solid.

Mechanism of Formation

The reaction proceeds through a classic nucleophilic addition-elimination pathway at the carbonyl carbon.

Caption: Workflow for synthesis and purification.

Spectroscopic Characterization

Unambiguous characterization of the synthesized molecule is a cornerstone of scientific integrity. The following spectroscopic data are predicted based on the structure of 2-bromo-N-propylbutanamide and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~6.5-7.5: Broad singlet, 1H (N-H).δ (ppm) ~4.2-4.4: Triplet, 1H (CH-Br).δ (ppm) ~3.1-3.3: Quartet, 2H (N-CH₂).δ (ppm) ~1.9-2.1: Multiplet, 2H (CH₂-CHBr).δ (ppm) ~1.5-1.7: Sextet, 2H (CH₂-CH₃, propyl).δ (ppm) ~1.0-1.1: Triplet, 3H (CH₃-CH₂CHBr).δ (ppm) ~0.9-1.0: Triplet, 3H (CH₃, propyl). |

| ¹³C NMR | δ (ppm) ~168-172: C=O (amide).δ (ppm) ~50-55: CH-Br.δ (ppm) ~40-45: N-CH₂.δ (ppm) ~25-30: CH₂-CHBr.δ (ppm) ~21-24: CH₂-CH₃ (propyl).δ (ppm) ~12-15: CH₃-CH₂CHBr.δ (ppm) ~10-12: CH₃ (propyl). |

| Mass Spec (EI) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 207 and 209, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.<[9]br>Key Fragments: Loss of Br (m/z 128), cleavage of the N-propyl group, and other characteristic alkyl and acylium ion fragments. |

| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch (secondary amide).~2850-2950 cm⁻¹: C-H alkane stretches.~1640-1680 cm⁻¹: C=O stretch (Amide I band).<[5]br>~1520-1570 cm⁻¹: N-H bend (Amide II band).~550-650 cm⁻¹: C-Br stretch. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-bromo-N-propylbutanamide is primarily derived from the reactivity of the C-Br bond at the α-position.

5.1 Nucleophilic Substitution: The carbon atom bearing the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides), allowing for the introduction of diverse functional groups at the α-position.

5.2 C-C Bond Formation: It can serve as an electrophile in coupling reactions. For instance, cobalt-catalyzed cross-coupling with Grignard reagents can yield α-aryl or α-vinyl butanamides, which are important structural motifs in drug candidates. [2] 5.3 Precursor to Heterocycles: α-bromo amides are valuable precursors for the synthesis of γ-lactams via reactions with alkenes, often proceeding through a radical mechanism. [1]γ-lactams are privileged structures found in numerous natural products and pharmaceuticals.

Caption: Key synthetic transformations.

Relevance in Drug Discovery and Development

The α-haloamide motif is a "privileged" scaffold in medicinal chemistry. Its ability to act as a covalent modifier or a versatile synthetic handle makes it highly valuable.

-

Warhead for Covalent Inhibitors: The electrophilic α-carbon can form a covalent bond with nucleophilic residues (like cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.

-

Intermediate for Pharmacophores: As demonstrated, 2-bromo-N-propylbutanamide is a precursor to α-aryl amides. This class of compounds is found in various drugs, including the cardiovascular medication atenolol and the insomnia treatment almorexant. [2]Therefore, it serves as a key starting material for building libraries of potential drug candidates for screening.

Safety and Handling

7.1 Hazard Identification: While specific toxicological data for 2-bromo-N-propylbutanamide is limited, compounds of this class (α-bromo amides and acyl bromides) should be handled as hazardous. [10][11]* Toxicity: Likely harmful if swallowed or inhaled. [11]* Corrosivity: May cause severe skin burns and serious eye damage, particularly due to any residual acyl bromide starting material. [10]* Irritation: Causes skin and respiratory tract irritation. [11]* Reactivity: Reacts with water and nucleophiles. The precursor, 2-bromobutanoyl bromide, reacts violently with water.

7.2 Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield. [12]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from water and incompatible materials such as strong oxidizing agents and strong bases. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [12] 7.3 Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. [12]

Conclusion

2-bromo-N-propylbutanamide is a synthetically valuable molecule that serves as a versatile intermediate for a range of chemical transformations. Its straightforward synthesis from readily available precursors, combined with the strategic reactivity of the α-bromo group, makes it an important tool for researchers in organic synthesis and drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—to empower scientists to effectively incorporate this potent building block into their research and development endeavors.

References

-

Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88685, 2-Bromo-2-methylpropionyl bromide. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25219764, 2-bromo-N-isopropylbutanamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. [Link]

-

ChemSynthesis. 2-bromo-N-methyl-N-phenylbutanamide. [Link]

-

National Center for Biotechnology Information. Boron Chemistry for Medical Applications. [Link]

-

D'hooghe, M., & Törnroos, K. W. (2020). The Fascinating Chemistry of α‐Haloamides. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Bromobutane. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Bromoisobutyryl Bromide - A Key Compound for Organic Synthesis. [Link]

-

National Center for Biotechnology Information. Boron Chemistry for Medical Applications. [Link]

-

ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. [Link]

-

National Institute of Standards and Technology. Propane, 2-bromo-2-methyl-. [Link]

-

ACS Publications. Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. [Link]

-

Fiveable. Alpha-Brominated Amide Definition. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14870196, 2-bromo-N-methylpropanamide. [Link]

Sources

- 1. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fiveable.me [fiveable.me]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Bromo-2-methylpropionyl bromide | C4H6Br2O | CID 88685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-bromo-N-methylpropanamide | C4H8BrNO | CID 14870196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. carlroth.com [carlroth.com]

A Deep Dive into the Solubility of 2-bromo-N-propylbutanamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical exploration of the solubility of 2-bromo-N-propylbutanamide, a halogenated aliphatic amide, in a range of common organic solvents. As a Senior Application Scientist, the following sections will not only present solubility data but also delve into the underlying intermolecular forces and thermodynamic principles governing the dissolution process, offering field-proven insights for practical application.

Theoretical Framework: The Energetics of Dissolution

The solubility of a crystalline solute, such as 2-bromo-N-propylbutanamide, in a liquid solvent is governed by a delicate balance of intermolecular forces. The process of dissolution can be conceptually broken down into three steps:

-

Solute-Solute Interaction: Energy is required to overcome the lattice energy of the crystalline solute, breaking the intermolecular forces holding the molecules together in the solid state. For 2-bromo-N-propylbutanamide, these forces are primarily dipole-dipole interactions due to the polar amide group and van der Waals forces.

-

Solvent-Solvent Interaction: Energy is also required to create a cavity in the solvent, disrupting the intermolecular forces between solvent molecules.

-

Solute-Solvent Interaction: Energy is released when the solute molecules are solvated by the solvent molecules. The nature and strength of these new interactions are crucial in determining the extent of solubility.

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. For a solute to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative. This is dictated by the equation ΔGsol = ΔHsol - TΔSsol, where T is the temperature and ΔSsol is the entropy of solution, which is generally positive as the system becomes more disordered.

Molecular Structure and its Implications for Solubility

2-bromo-N-propylbutanamide (C7H14BrNO) is a secondary amide with a molecular weight of approximately 208.1 g/mol .[1][2] Its structure features several key functional groups that dictate its solubility profile:

-

Amide Group (-CONH-): This is the most polar part of the molecule, capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).[3][4][5] This allows for strong interactions with protic and polar aprotic solvents.

-

Alkyl Chains (-CH2CH2CH3 and -CH(Br)CH2CH3): These nonpolar aliphatic chains contribute to the molecule's hydrophobic character. The longer the alkyl chain, the lower the solubility in polar solvents.[6][7]

-

Bromine Atom (-Br): The electronegative bromine atom introduces a dipole moment and can participate in dipole-dipole interactions, but it does not significantly contribute to hydrogen bonding.

The interplay between the polar amide head and the nonpolar alkyl tails results in an amphiphilic character, suggesting that its solubility will be highly dependent on the nature of the solvent.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental guideline for predicting solubility. This principle is rooted in the idea that dissolution is more favorable when the intermolecular forces between solute and solvent molecules are similar to those within the pure solute and pure solvent.

Solubility in Protic Solvents (e.g., Alcohols)

Protic solvents, such as methanol, ethanol, and isopropanol, are capable of hydrogen bonding. Given that 2-bromo-N-propylbutanamide is a hydrogen bond donor and acceptor, it is expected to exhibit good solubility in these solvents.[3][8] The dissolution process would be driven by the formation of strong hydrogen bonds between the amide group and the hydroxyl group of the alcohol.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)

Polar aprotic solvents possess significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Therefore, 2-bromo-N-propylbutanamide is predicted to be soluble in these solvents through strong dipole-dipole interactions and hydrogen bonding where the solvent is the acceptor. Solvents like DMSO and DMF are particularly effective at solvating polar molecules.

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene)

Nonpolar solvents primarily interact through weak van der Waals forces. The nonpolar alkyl chains of 2-bromo-N-propylbutanamide will interact favorably with these solvents. However, the highly polar amide group will be poorly solvated, leading to a prediction of low solubility.[5] The energy required to break the strong dipole-dipole interactions and potential hydrogen bonds in the solid amide would not be sufficiently compensated by the weak interactions with the nonpolar solvent.

Quantitative Solubility Data (Predicted)

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Protic, Polar | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Protic, Polar | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Isopropanol | Protic, Polar | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Acetonitrile | Polar Aprotic | Moderate | Good dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Moderate | Capable of dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethers can act as hydrogen bond acceptors. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar and an excellent hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar and an excellent hydrogen bond acceptor. |

| Toluene | Nonpolar | Low | Mismatch in polarity; weak solute-solvent interactions. |

| Hexane | Nonpolar | Very Low | Significant mismatch in polarity; weak solute-solvent interactions. |

| Water | Protic, Highly Polar | Low | While the amide group is polar, the C7 alkyl and bromo-alkyl chains impart significant hydrophobicity, limiting water solubility. Amides are generally less soluble in water than comparable amines and carboxylic acids.[4][5] |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard method for determining the equilibrium solubility of a crystalline compound.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-bromo-N-propylbutanamide into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Solute:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Analyze the concentration of 2-bromo-N-propylbutanamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. Alternatively, gravimetric analysis (evaporation of the solvent and weighing the residue) can be used, though it may be less accurate for volatile solutes.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the solute in the saturated solution, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when 2-bromo-N-propylbutanamide dissolves in different types of organic solvents.

Caption: A diagram illustrating the primary intermolecular forces between 2-bromo-N-propylbutanamide and different solvent classes.

Conclusion

The solubility of 2-bromo-N-propylbutanamide in organic solvents is a complex interplay of its structural features and the properties of the solvent. Its secondary amide group allows for strong interactions with protic and polar aprotic solvents, leading to predicted high solubility in alcohols, DMSO, and DMF. Conversely, the nonpolar alkyl chains and the energetic cost of disrupting the polar interactions in the solid state suggest low solubility in nonpolar solvents like hexane and toluene. For drug development professionals, this understanding is crucial for selecting appropriate solvents for synthesis, purification, and formulation. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for regulatory submissions and ensuring product quality and performance.

References

- Vertex AI Search. (n.d.). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES.

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Quora. (2021, August 3). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?

- Chemchart. (n.d.). 2-bromo-N-isopropylbutanamide (41643-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- Wikipedia. (n.d.). Amide.

- Principles of Drug Action 1, Spring 2005. (n.d.). Amides.

- Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides.

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides.

- PubChem. (n.d.). 2-bromo-N-propylbutanamide.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- No Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). 2-bromo-N-isopropylbutanamide.

- No Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- No Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- ChemSynthesis. (2025, May 20). 2-bromo-N-methyl-N-phenylbutanamide.

- PubChem. (n.d.). 2-bromo-N-butyl-N-methylbutanamide.

- PubChem. (n.d.). 2-Bromo-N-phenylbutanamide.

- PubChem. (n.d.). 2-Bromo-n-ethylpropanamide.

- PubChem. (n.d.). N-(3-bromo-2-methylpropyl)-2-methylbutanamide.

Sources

- 1. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-N-isopropylbutanamide | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

2-bromo-N-propylbutanamide safety and handling

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-N-propylbutanamide

Executive Summary & Chemical Identity

2-bromo-N-propylbutanamide (CAS: 1119450-47-3) is a specialized

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards and a validated workflow for its containment and manipulation.

Table 1: Physicochemical Identity & Predicted Properties

| Property | Data | Source |

| CAS Number | 1119450-47-3 | [PubChem, 2025] |

| IUPAC Name | 2-bromo-N-propylbutanamide | [PubChem, 2025] |

| Molecular Formula | Calculated | |

| Molecular Weight | 208.10 g/mol | Calculated |

| SMILES | CCCNC(=O)C(CC)Br | [PubChem, 2025] |

| Physical State | Viscous oil or low-melting solid (Predicted) | SAR Analysis |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water | Experimental Observation |

| Reactivity Class | Mechanistic Class |

Hazard Profiling: The Mechanistic "Why"

To handle this compound safely, one must understand why it is hazardous. It is not merely "toxic"; it is a cysteine-reactive electrophile .

-

Mechanism of Action: The bromine atom at the C2 position is activated by the adjacent carbonyl group. This creates a strong dipole, making the

-carbon highly susceptible to nucleophilic attack ( -

Biological Impact: Upon contact with biological tissue, 2-bromo-N-propylbutanamide alkylates nucleophilic residues (thiols/cysteines) on proteins.

-

Skin/Eyes: Causes immediate and potentially irreversible alkylation, leading to chemical burns, necrosis, and sensitization (allergic contact dermatitis).

-

Respiratory: Inhalation of aerosols or vapors can alkylate pulmonary tissue, potentially causing delayed pulmonary edema.

-

-

Lachrymator Potential: Like its structural analogs (e.g.,

-bromoacetamides), this compound should be treated as a potential lachrymator (tear gas agent), capable of incapacitating researchers even at low concentrations.

GHS Classification (Predicted based on SAR):

-

Skin Corr. 1B: Causes severe skin burns and eye damage.

-

Skin Sens. 1: May cause an allergic skin reaction.

Engineering Controls & Containment Strategy

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone.

-

Primary Containment (The Hood):

-

All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

-

Sash Height: Keep the sash as low as possible to act as a physical shield against splashes.

-

-

Secondary Containment (The Tray):

-

Perform all liquid transfers over a chemically resistant spill tray (polypropylene or stainless steel). This ensures that any drip is contained and does not contaminate the hood foil.

-

-

Atmosphere Management:

-

Use an inert atmosphere (

or Ar) not just for chemical stability, but to prevent moisture from hydrolyzing the bromide to HBr, which is corrosive and volatile.

-

Validated Handling Protocol

The following workflow describes the standard operating procedure (SOP) for using 2-bromo-N-propylbutanamide in a nucleophilic substitution reaction (e.g., amination).

Step-by-Step Methodology

Step 1: Preparation & Weighing

-

Do not weigh on an open bench. If the balance is outside the hood, tare a vial with a septum cap inside the hood, add the reagent, cap it, and then weigh.

-

PPE: Double nitrile gloves (0.11 mm minimum) or single laminate barrier gloves (Silver Shield) are required. Standard latex is permeable to organic bromides.

Step 2: Reaction Setup

-

Dissolve the 2-bromo-N-propylbutanamide in an aprotic solvent (e.g., Acetonitrile, DMF) before adding the nucleophile.

-

Cooling: The substitution reaction is often exothermic. Cool the vessel to 0°C before adding amines to prevent thermal runaway.

Step 3: Quenching (The Critical Safety Step)

-

Never dispose of unreacted

-bromoamides directly. You must chemically destroy the electrophile. -

Quench Solution: Prepare a solution of 10% aqueous ammonium hydroxide or 5% sodium thiosulfate .

-

Stir the reaction mixture with the quench solution for 30 minutes to ensure complete destruction.

Step 4: Waste Disposal

-

Segregate the quenched waste into "Halogenated Organic Waste."

-

Label clearly: "Contains deactivated organic bromides."

Visualized Workflow: Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Quench" step as a mandatory gate before disposal.

Figure 1: Operational workflow for 2-bromo-N-propylbutanamide, highlighting the mandatory quenching loop to ensure no active alkylating agent enters the waste stream.

Emergency Response Protocols

In the event of exposure, immediate action is required to minimize alkylation damage.

-

Skin Contact:

-

Immediate Flush: Wash with lukewarm water for 15 minutes.

-

Neutralize: Do not use strong bases. Wash with mild soap.

-

Medical: Seek evaluation. Alpha-bromo burns can have a delayed onset (chemical insidious effect).

-

-

Eye Contact:

-

Irrigate: Use an eyewash station for 15 minutes, holding eyelids open.

-

Transport: Immediate transport to an ophthalmologist.

-

-

Spill Cleanup:

-

Evacuate: Clear the immediate area.

-

PPE: Don a respirator (OV/AG cartridges) and laminate gloves.

-

Absorb & Deactivate: Cover the spill with a 1:1 mixture of vermiculite and sodium thiosulfate . The thiosulfate will chemically neutralize the bromide in situ.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25219785, 2-bromo-N-propylbutanamide. Retrieved October 26, 2025 from [Link].

-

National Institutes of Health (2025).

-Haloamides. PMC. Retrieved from [Link].

Sources

- 1. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. Solved: Propylamine can be made from either 1 -bromopropane in one step or bromoethane in two step [Chemistry] [gauthmath.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-bromo-N-propylbutanamide

Abstract

This comprehensive guide details the synthesis of 2-bromo-N-propylbutanamide from 2-bromobutyryl chloride and n-propylamine. N-alkyl amides are a significant class of organic compounds with wide-ranging applications in the pharmaceutical and chemical industries.[1] This document provides a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Acyl-alpha-amino Amides

The formation of an amide bond via N-acylation is a cornerstone of organic synthesis.[2] The reaction between an acyl chloride and a primary amine is a particularly efficient method for creating these robust linkages.[2] The target molecule, 2-bromo-N-propylbutanamide, is a valuable intermediate in synthetic chemistry. The presence of the bromine atom at the alpha-position to the carbonyl group provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the N-propyl group can influence the molecule's physical and biological properties.

The synthesis described herein is a classic example of a nucleophilic acyl substitution reaction, often conducted under Schotten-Baumann conditions.[3][4] This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

Reaction Scheme and Mechanism

The synthesis of 2-bromo-N-propylbutanamide proceeds through the nucleophilic attack of n-propylamine on the electrophilic carbonyl carbon of 2-bromobutyryl chloride.[7] This is followed by the elimination of the chloride ion to form the final amide product.[2]

Reaction:

Mechanism:

The reaction proceeds in two main stages: addition and elimination.[8][9]

-

Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of 2-bromobutyryl chloride. This forms a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge.[8]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and simultaneously, the chloride ion is expelled as a good leaving group. A base, such as triethylamine or an excess of n-propylamine, then deprotonates the positively charged nitrogen to yield the neutral amide product and the corresponding ammonium salt.[3][9]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Bromobutyryl chloride | ≥98% | Sigma-Aldrich | 22118-12-3 |

| n-Propylamine | ≥99% | Acros Organics | 107-10-8 |

| Triethylamine (Et3N) | ≥99.5% | Fisher Scientific | 121-44-8 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | 75-09-2 |

| Saturated Sodium Bicarbonate (NaHCO3) solution | ACS Reagent | VWR | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | Alfa Aesar | 7487-88-9 |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Magnetic stirrer/hotplate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. 2-Bromobutyryl chloride is corrosive and a lachrymator, and n-propylamine is flammable and corrosive.[10][11][12][13][14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the reaction.[17]

-

Addition of Acyl Chloride: Dissolve 2-bromobutyryl chloride (1.0 eq) in anhydrous DCM (10 mL) in a dropping funnel. Add the 2-bromobutyryl chloride solution dropwise to the stirred amine solution over 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 30 mL of deionized water.

-

Workup - Liquid-Liquid Extraction:

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-N-propylbutanamide as a colorless to pale yellow oil.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-bromo-N-propylbutanamide.

Characterization of 2-bromo-N-propylbutanamide

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C7H14BrNO |

| Molecular Weight | 208.10 g/mol [18] |

| Appearance | Colorless to pale yellow oil |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.5-7.0 (br s, 1H, NH)

-

δ 4.25 (dd, 1H, CHBr)

-

δ 3.25 (q, 2H, NCH₂)

-

δ 2.0-2.2 (m, 2H, CH₂CHBr)

-

δ 1.55 (sextet, 2H, CH₂CH₂N)

-

δ 1.05 (t, 3H, CH₂CH₃)

-

δ 0.95 (t, 3H, CH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 168.5 (C=O)

-

δ 55.0 (CHBr)

-

δ 41.5 (NCH₂)

-

δ 28.0 (CH₂CHBr)

-

δ 22.5 (CH₂CH₂N)

-

δ 13.5 (CH₂CH₃)

-

δ 11.5 (CH₂CH₃)

-

-

IR (neat, cm⁻¹):

-

3300 (N-H stretch)

-

2965, 2875 (C-H stretch)

-

1650 (C=O stretch, amide I)

-

1550 (N-H bend, amide II)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 207/209 ([M]⁺, Br isotopes), 128 ([M-Br]⁺)

-

Safety and Handling

-

2-Bromobutyryl chloride: This substance is corrosive and causes severe skin burns and eye damage.[11][14][16] It is also a lachrymator and moisture-sensitive.[13][14] Handle only in a chemical fume hood.[10]

-

n-Propylamine: This is a highly flammable liquid and vapor.[12][19] It is also corrosive and can cause severe skin burns and eye damage.[12][15] It is toxic if inhaled or in contact with skin.[15] Use in a well-ventilated area and avoid sources of ignition.[15][19][20]

-

Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. It can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time or gently warm the reaction mixture. |

| Loss of product during workup | Ensure complete extraction and minimize transfers. | |

| Impure starting materials | Use freshly distilled or high-purity reagents. | |

| Product is a dark oil | Side reactions | Ensure the reaction temperature is kept low during the addition of the acyl chloride. |

| Difficulty in purification | Co-eluting impurities | Adjust the solvent system for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-bromo-N-propylbutanamide. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for further synthetic applications. The provided characterization data serves as a benchmark for product validation.

References

- Benchchem. Technical Support Center: 2-Bromo-N-(tert-butyl)butanamide Synthesis. Accessed February 4, 2026.

- Gauth. Solved: Example 7 e.g. propylamine + butanoyl chloride [Chemistry]. Accessed February 4, 2026.

- RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Accessed February 4, 2026.

- J&K Scientific LLC. Schotten-Baumann Reaction. Accessed February 4, 2026.

- SATHEE. Chemistry Schotten Baumann Reaction. Accessed February 4, 2026.

- ChemicalBook. 2-Bromo-2-methylpropanamide synthesis. Accessed February 4, 2026.

- Chemguide.

- Wikipedia. Schotten–Baumann reaction. Accessed February 4, 2026.

- ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Accessed February 4, 2026.

- Chemguide.

- Organic Chemistry Portal. Schotten-Baumann Reaction. Accessed February 4, 2026.

- CymitQuimica. CAS 22118-12-3: 2-Bromobutanoyl chloride. Accessed February 4, 2026.

- PubChem. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785. Accessed February 4, 2026.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.

- RSC Publishing. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Accessed February 4, 2026.

- International Programme on Chemical Safety. n-PROPYLAMINE. Accessed February 4, 2026.

- Loba Chemie. n-PROPYLAMINE FOR SYNTHESIS. Accessed February 4, 2026.

- Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed February 4, 2026.

- BYJU'S. Schotten Baumann Reaction. Accessed February 4, 2026.

- Fisher Scientific. SAFETY DATA SHEET - Di-n-propylamine. Accessed February 4, 2026.

- Combi-Blocks.

- precisionFDA. N-PROPYLBUTANAMIDE. Accessed February 4, 2026.

- Organic Chemistry Portal.

- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Accessed February 4, 2026.

- MDPI.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.

- CAMEO Chemicals - NOAA. PROPYLAMINE. Accessed February 4, 2026.

- CDH Fine Chemical. n-PROPYLAMINE CAS NO 107-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Accessed February 4, 2026.

- Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Accessed February 4, 2026.

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromobutyryl chloride. Accessed February 4, 2026.

- PubChem. Butanamide, N-propyl- | C7H15NO | CID 231083. Accessed February 4, 2026.

- PubChem. N-phenyl-N-propylbutanamide | C13H19NO | CID 71107494. Accessed February 4, 2026.

- PubChem. N-methyl-N-propylbutanamide | C8H17NO | CID 53776285. Accessed February 4, 2026.

Sources

- 1. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. gauthmath.com [gauthmath.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. n-PROPYLAMINE [training.itcilo.org]

- 13. combi-blocks.com [combi-blocks.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.de [fishersci.de]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. lobachemie.com [lobachemie.com]

- 20. PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: Precision Synthesis of N-Propyl-2-bromobutanamide

Abstract

This application note details the protocol for the synthesis of N-propyl-2-bromobutanamide via the nucleophilic acyl substitution of 2-bromobutyryl chloride with propylamine. This transformation is a critical entry point for generating

Introduction & Strategic Analysis

The reaction between 2-bromobutyryl chloride and propylamine represents a classic Schotten-Baumann-type amidation. However, the presence of the

Key Reaction Challenges

-

Competing Electrophiles: The amine can attack the carbonyl (desired) or the

-carbon (undesired substitution). Kinetic control at low temperature favors amidation. -

Volatility: Propylamine (bp 48 °C) is highly volatile. Exothermic spikes can lead to reagent loss and stoichiometry drift.

-

Lachrymatory Potential: 2-Bromobutyryl chloride is a potent lachrymator and corrosive agent, requiring closed-system handling.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2][3] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl, followed by deprotonation by a sacrificial base (excess amine or tertiary amine).

Figure 1: Mechanistic pathway of the amidation reaction.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Propylamine (1.1 equiv) [CAS: 107-10-8]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) [Note: Using a tertiary base is preferred over excess propylamine to prevent formation of bis-alkylated byproducts and improve atom economy]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Equipment:

-

3-neck Round Bottom Flask (RBF)

-

Pressure-equalizing addition funnel

-

Inert gas inlet (

or Ar) -

Ice/Salt bath (-10 °C to 0 °C)

-

Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Function |

| 2-Bromobutyryl Chloride | Substrate | 1.0 | 185.45 | ~1.60 | Electrophile |

| Propylamine | Nucleophile | 1.05 - 1.1 | 59.11 | 0.719 | Reactant |

| Triethylamine (TEA) | Scavenger | 1.2 | 101.19 | 0.726 | HCl Scavenger |

| DCM | Solvent | 10-15 V | 84.93 | 1.33 | Reaction Medium |

Step-by-Step Procedure

Phase 1: Setup and Cooling (Critical for Selectivity)

-

System Prep: Flame-dry a 3-neck RBF and cool under a stream of nitrogen.

-

Charge Nucleophile: Add Propylamine (1.05 equiv), TEA (1.2 equiv), and DCM (10 volumes relative to acid chloride) to the flask.

-

Cooling: Submerge the flask in an ice/salt bath. Allow the internal temperature to reach -5 °C to 0 °C .

-

Why? Low temperature suppresses the displacement of the

-bromide and controls the volatility of propylamine.

-

Phase 2: Controlled Addition (The "Dropwise" Rule)

-

Charge Electrophile: Dilute 2-Bromobutyryl chloride (1.0 equiv) in DCM (2 volumes) in the addition funnel.

-

Addition: Add the acid chloride solution dropwise to the amine solution over 30–60 minutes.

-

Monitor: Ensure internal temperature does not exceed 5 °C .

-

Observation: White precipitate (TEA·HCl) will form immediately.[3]

-

Phase 3: Reaction Completion

-

Aging: Once addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

-

Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 1 hour.

-

Check: TLC or GC-MS should show complete consumption of the acid chloride.

Phase 4: Workup and Purification

-

Quench: Cool the mixture back to 0 °C and quench with water (5 volumes).

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 3 volumes).

-

Purpose: This removes unreacted propylamine and the TEA. The amide product is neutral and remains in the organic layer.

-

-

Neutralization: Wash with Saturated

(1 x 3 volumes) to remove residual acid. -

Drying: Wash with Brine, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotovap).

-

Note: Do not overheat (>40 °C) to avoid thermal degradation.

-

Figure 2: Experimental workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous solvent and glassware. Check reagent quality. |

| Impurity: | Temperature too high | Maintain < 0 °C during addition. Ensure acid chloride is added TO the amine. |

| Impurity: Dimerization | Localized concentration hotspots | Increase stirring speed; reduce addition rate. |

| Color (Darkening) | Oxidation of amine | Distill propylamine before use if it is old/yellow. |

Safety & Hazards (HSE)

-

2-Bromobutyryl Chloride: Corrosive, causes severe skin burns, lachrymator. Handle ONLY in a fume hood.

-

Propylamine: Highly flammable liquid and vapor.[4][6] Toxic if swallowed or inhaled.

-

Waste Disposal: Aqueous washes contain amine salts and must be treated as hazardous basic/acidic waste.

Characterization (Expected Data)

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

IR (Neat): ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I, C=O), ~1540 cm⁻¹ (Amide II).

-

¹H NMR (CDCl₃, 400 MHz):

- ~6.5 (br s, 1H, NH)

- ~4.3 (t, 1H, CH-Br)

- ~3.2 (q, 2H, N-CH₂-Et)

- ~2.0 (m, 2H, CH₂-CH₃ on butyryl chain)

- ~1.5 (m, 2H, N-CH₂-CH₂-Me)

- ~1.0 (t, 3H, terminal CH₃)

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic acyl substitution mechanisms).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Textbook reference for Schotten-Baumann conditions).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90734, 2-Bromobutyryl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]

Sources

Application Notes and Protocols: The Synthetic Versatility of 2-Bromo-N-propylbutanamide and its Analogs in Modern Organic Synthesis

Foreword: Unveiling the Potential of α-Bromo Amides

In the landscape of organic synthesis, the strategic incorporation of functional groups that can serve as versatile handles for molecular elaboration is of paramount importance. Among these, α-halo amides represent a class of compounds with a rich and diverse reactivity profile. While the specific molecule, 2-bromo-N-propylbutanamide, serves as our titular example, this guide will delve into the broader, well-documented applications of α-bromo amides as a whole. The principles, mechanisms, and protocols discussed herein are directly applicable to 2-bromo-N-propylbutanamide, providing researchers, scientists, and drug development professionals with a robust framework for its utilization in the synthesis of complex molecular architectures.

The presence of a halogen atom alpha to an amide carbonyl group creates a unique electronic environment. The α-carbon becomes an electrophilic center, susceptible to attack by a wide range of nucleophiles. Furthermore, the carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates, or participate in transition metal-catalyzed cross-coupling reactions. This multifaceted reactivity makes α-bromo amides valuable precursors to a myriad of important structural motifs, including α-amino amides, α-hydroxy amides, and various heterocyclic systems. This guide will explore these applications in detail, providing not only the "how" but also the "why" behind the synthetic strategies, grounded in mechanistic understanding and supported by authoritative literature.

Part 1: Synthesis of α-Bromo Amides

The accessibility of α-bromo amides is a key factor in their widespread use. Several reliable methods exist for their preparation, with the choice of method often depending on the nature of the starting materials and the desired scale of the reaction.

Amidation of α-Bromo Acyl Halides

A classical and direct approach involves the reaction of an α-bromo acyl halide (e.g., 2-bromobutanoyl bromide) with a primary or secondary amine (e.g., n-propylamine). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge the hydrogen bromide byproduct.

Diagram 1: General Scheme for Amidation of α-Bromo Acyl Halides

Protocol 1: Synthesis of 2-bromo-N-propylbutanamide via Acyl Halide Amidation

-

Reaction Setup: To a solution of n-propylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of 2-bromobutanoyl bromide (1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-bromo-N-propylbutanamide.

Peptide Coupling of α-Bromo Acids

Diagram 2: Workflow for Peptide Coupling Synthesis of α-Bromo Amides

Part 2: Applications in Nucleophilic Substitution Reactions

The electrophilic nature of the α-carbon in α-bromo amides makes them excellent substrates for a variety of nucleophilic substitution reactions. This is arguably their most common and powerful application in organic synthesis.

Synthesis of α-Amino Amides: Gateways to Peptidomimetics and Pharmaceuticals

The replacement of the α-bromine atom with a nitrogen nucleophile is a cornerstone reaction for this class of compounds, providing access to α-amino amides.[1] These products are not only substructures of natural peptides but also serve as valuable building blocks for the synthesis of various heterocycles and are prevalent in many pharmaceuticals.[1] A notable example of this transformation is in the synthesis of the local anesthetic, Lidocaine, which involves the alkylation of diethylamine with a related α-chloro amide.[1]

Mechanism Insight: Sₙ2 Displacement

The reaction typically proceeds via a standard Sₙ2 mechanism, where the amine attacks the α-carbon, displacing the bromide ion. The use of a base is often necessary to neutralize the HBr formed and to prevent protonation of the nucleophilic amine.

Diagram 3: Sₙ2 Mechanism for α-Amination

Protocol 2: General Procedure for the Synthesis of α-Amino Amides

-

Reaction Setup: Dissolve the α-bromo amide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add the desired primary or secondary amine (2.0-3.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or potassium carbonate (1.5 eq).

-

Reaction Conditions: Heat the mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the reactivity of the specific amine and α-bromo amide.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude α-amino amide can be purified by column chromatography or crystallization.

Table 1: Representative Yields for α-Amination of α-Bromo Amides

| α-Bromo Amide Substrate | Amine Nucleophile | Product | Yield (%) | Reference |

| 2-bromo-N-phenylacetamide | Diethylamine | 2-(diethylamino)-N-phenylacetamide | >90 | [1] |

| 2-bromo-N-benzylpropanamide | Morpholine | N-benzyl-2-morpholinopropanamide | 85-95 | [1] |

| 2-bromo-N-propylbutanamide | Benzylamine | 2-(benzylamino)-N-propylbutanamide | (Predicted) >80 | N/A |

Synthesis of α-Hydroxy Amides

Hydrolysis of α-bromo amides, or their reaction with other oxygen nucleophiles, provides a route to α-hydroxy amides. This transformation can be achieved under basic conditions or, in some cases, with enzymatic catalysis for enantioselective conversions.[1]

Part 3: Radical Reactions of α-Bromo Amides

The relatively weak C-Br bond in α-bromo amides allows for its homolytic cleavage to generate an α-amido radical. This reactive intermediate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Atom Transfer Radical Addition (ATRA) to Alkenes

α-Bromo amides can undergo addition reactions with unactivated alkenes, often facilitated by photoredox catalysis, to form valuable structures like γ-lactams in a formal [3+2] cycloaddition.[2]

Mechanism Insight: Photocatalyzed Radical Generation

In a typical photoredox cycle, an excited-state photocatalyst can interact with the α-bromo amide, often through an electron donor-acceptor (EDA) complex, to generate an electrophilic radical.[2] This radical then adds to an alkene, and the resulting radical intermediate is trapped to form the final product.[2]

Diagram 4: Simplified Workflow of Photocatalyzed γ-Lactam Synthesis

Part 4: Transition Metal-Catalyzed Cross-Coupling Reactions

The ability of the C-Br bond to participate in oxidative addition reactions with low-valent transition metals opens up a vast array of cross-coupling possibilities, enabling the formation of new carbon-carbon bonds at the α-position.

Nickel-Catalyzed Negishi Cross-Coupling

A significant advancement in this area is the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents.[1] The use of a chiral ligand, such as (i-Pr)-Pybox, allows for the synthesis of enantioenriched α-chiral amides from a racemic starting material.[1] This method is exceptionally useful for creating stereodefined quaternary carbon centers.

Protocol 3: Conceptual Steps for Asymmetric Negishi Coupling

-

Preparation of Organozinc Reagent: Prepare the desired organozinc reagent from the corresponding organohalide.

-

Reaction Setup: In a glovebox, charge a reaction vessel with a nickel(II) precursor (e.g., NiCl₂), the chiral ligand, and a suitable solvent.

-

Catalyst Activation: Reduce the Ni(II) species to Ni(0) in situ.

-

Coupling Reaction: Add the racemic α-bromo amide and the organozinc reagent to the activated catalyst mixture.

-

Work-up and Analysis: After the reaction is complete, quench and work up the reaction. The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Conclusion and Future Outlook

2-bromo-N-propylbutanamide, as a representative of the α-bromo amide class, is a powerful and versatile building block in organic synthesis. Its utility spans fundamental reaction types including nucleophilic substitutions, radical transformations, and transition metal-catalyzed cross-couplings. The ability to readily convert the α-bromo amide moiety into α-amino amides, α-hydroxy amides, and α-alkylated amides underscores its importance in the synthesis of medicinally relevant scaffolds and other complex organic molecules. As new catalytic systems and reaction methodologies continue to be developed, the applications of this humble yet potent functional group are poised to expand even further, solidifying its place in the synthetic chemist's toolbox.

References

-

The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link][1]

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (n.d.). NIH. Retrieved from [Link][2]

-

Radical Reactions. (2023, November 15). Chemistry LibreTexts. Retrieved from [Link][3]

-

Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link][4]

-

Synthesis of α-Amino Acids. (2022, September 25). Chemistry LibreTexts. Retrieved from [Link][5]

-

Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link][6]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 2-Bromo-N-propylbutanamide as a Covalent Cysteine Probe

Executive Summary

2-bromo-N-propylbutanamide (2-BNPB) represents a class of

This Application Note details the utility of 2-BNPB as a covalent warhead tool to assess the nucleophilicity of solvent-exposed cysteine residues on target proteins. It serves as a critical "ligandability" probe—if a target cysteine cannot react with this highly reactive motif, it is unlikely to be druggable by milder, clinically viable warheads.

Mechanism of Action: The -Haloamide Warhead

Chemical Basis

The electrophilic center of 2-BNPB is the

-

Primary Target: Thiol groups (-SH) of Cysteine residues.

-

Secondary Targets: Histidine (imidazole) or Lysine (amine) at elevated pH (> 8.5), though kinetic selectivity heavily favors thiols at physiological pH (7.4).

-

Reaction Type: Irreversible

Alkylation.

Mechanistic Pathway

The biological nucleophile (Enz-S⁻) attacks the antibonding orbital (

Caption: Figure 1.

Experimental Protocols

Protocol A: Determination of Intrinsic Reactivity ( )

Before applying 2-BNPB to a protein, its intrinsic reactivity must be benchmarked against Glutathione (GSH) to ensure it falls within the "Goldilocks zone"—reactive enough to label but stable enough for handling.

Materials:

-

2-bromo-N-propylbutanamide (10 mM stock in DMSO).

-

Reduced L-Glutathione (GSH).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard: 1,3,5-trimethoxybenzene (for NMR) or Indomethacin (for HPLC).

Step-by-Step Workflow:

-

Preparation: Prepare a reaction mixture containing 500

M GSH and 50 -

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Quench reaction with 1% Formic Acid (for HPLC) or analyze directly via time-lapse NMR (

H). -

Quantification: Monitor the depletion of the parent 2-BNPB peak.

Data Analysis:

Plot

| Reactivity Class | Interpretation | |

| Low | < 0.5 | Requires tight non-covalent binding to work. |

| Moderate (2-BNPB) | 1 - 50 | Ideal for fragment screening; tunable. |

| High | > 100 | High risk of off-target toxicity (promiscuous). |

Protocol B: Covalent Fragment Screening via Intact Protein Mass Spectrometry

This protocol validates if 2-BNPB can covalently modify the target protein.

Reagents:

-

Target Protein (5

M, in 20 mM HEPES, 150 mM NaCl, pH 7.5). Avoid DTT/BME in buffer. -

2-BNPB (Various concentrations: 10, 50, 100, 500

M). -

Control: Iodoacetamide (positive control).

Workflow:

Caption: Figure 2. Intact Protein Mass Spectrometry workflow for validating covalent adduct formation.

Procedure:

-

Incubation: Mix Protein (5

M) with 2-BNPB (50 -

Quenching: Add 10% volume of 5% Formic Acid to stop the reaction and denature the protein.

-

LC-MS: Inject 1-2

g of protein onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap). -

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Expected Results:

-

Unlabeled Protein: Mass =

. -

Labeled Protein: Mass =

Da (Mass of 2-BNPB) - -

Net Mass Shift:

Da (approximate, depending on exact leaving group dynamics, usually net addition of-

Correction: The reaction is

. -

Mass added = MW(2-BNPB) - MW(Br) + MW(displacement correction).

-

Specifically: The propylbutanamide group (